N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
The compound “N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide” is a heterocyclic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a unique heterocyclic structure present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of similar thiazolo[3,2-b][1,2,4]triazole compounds has been reported to be achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FT-IR, 1H NMR, and Mass spectra . Single crystal X-ray diffraction has also been used for structure determination .Chemical Reactions Analysis
The chemical reactions involving similar thiazolo[3,2-b][1,2,4]triazole compounds have been studied. For instance, the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promise in reducing inflammation and pain without inducing significant gastric lesions, indicating their potential as safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) (Doğdaş et al., 2007).
Neuroprotective and Neuropharmacological Applications
Derivatives of thiazolo[3,2-b][1,2,4]triazole have been explored for their neuroprotective and neuropharmacological properties. For example, certain condensed thiazolo-triazole compounds have shown potential in controlling ethanol-induced oxidative stress in organs like the brain and liver (Aktay et al., 2005). Similarly, some thiazolotriazolopyrimidine compounds exhibited anti-Parkinsonian effects and protection against neuroleptic-induced oxidative stress, highlighting their potential for treating neurodegenerative disorders (Azam et al., 2010).
Anxiolytic and GABAA Receptor Modulation
Compounds like TPA023, which fall under the thiazolo[1,2,4]triazole class, have been studied for their anxiolytic properties and selective modulation of GABAA receptors. Such compounds show potential as nonsedating anxiolytics, providing new avenues for treating anxiety disorders without the common side effects associated with traditional sedatives (Atack et al., 2006).
Mechanism of Action
Target of Action
The compound, also known as N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Mode of Action
Compounds with similar structures have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially lead to various biological effects.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-4-1-3-12(9-13)17-24-20-26(25-17)16(11-32-20)7-8-22-18(28)19(29)23-14-5-2-6-15(10-14)27(30)31/h1-6,9-11H,7-8H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWDIRCEGCGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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